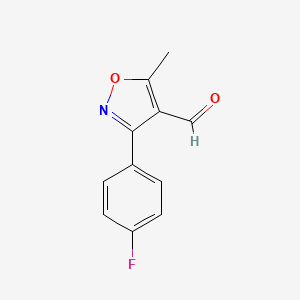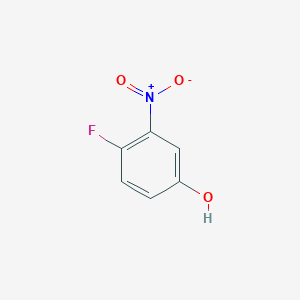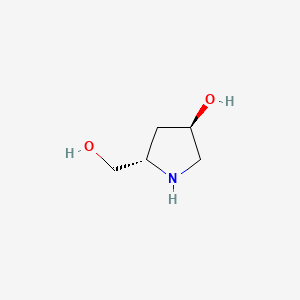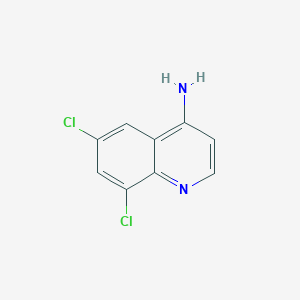
N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide" is not directly studied in the provided papers. However, similar compounds with antiemetic, parasympathomimetic, and gastroprokinetic activities have been investigated. These compounds share structural similarities, such as the presence of an amino group and a methoxybenzamide moiety, which are relevant to the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the replacement of specific atoms in the molecular structure to alter activity and the use of directed metalation for introducing substituents at specific positions on the benzamide ring . For instance, the synthesis of N-tert-butyl-N-methyl-2-methoxybenzamide and its subsequent metalation to produce derivatives demonstrates the synthetic utility of N-tert-butyl-N-methylbenzamides in targeted syntheses .
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing details such as polymorphism, molecular conformations, and hydrogen bonding patterns . These structural analyses provide insights into the molecular geometry and intermolecular interactions that could be expected for "N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide".
Chemical Reactions Analysis
The chemical reactivity of related benzamides is influenced by the presence of directing groups, which can facilitate metal-catalyzed C–H bond functionalization reactions . The structural motif of an N,O-bidentate directing group, as seen in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, is particularly noteworthy for its potential in such reactions .
Physical and Chemical Properties Analysis
The physical properties of similar compounds, such as density and refractive index, have been measured and show a linear relationship with concentration in solution . Molar refractivity and polarizability, calculated from these data, indicate the electronic properties of the molecules, which are affected by the drug concentration and the presence of salts in solution .
Scientific Research Applications
Medicinal Chemistry and Pharmacology Applications:
Gastroprokinetic Activity
Compounds structurally similar to N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide have been synthesized and evaluated for their potential gastroprokinetic activities, indicating the role of the amide linkage and specific substituents in enhancing activity. For example, S. Kalo et al. (1995) synthesized N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide derivatives to examine their gastroprokinetic activity, highlighting the importance of molecular positioning and substituents for activity S. Kalo, T. Morie, N. Yoshida, I. Fujiwara, T. Kon, European Journal of Medicinal Chemistry, 1995.
Antiproliferative Activities
N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives were synthesized and their antiproliferative activities against melanoma cell lines were described, showcasing the compound's potential as melanoma therapeutics. This suggests that derivatives of N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide could similarly be explored for antiproliferative or anticancer activities Mi-hyun Kim, Minjung Kim, Han Yu, Hwan Kim, K. Yoo, T. Sim, J. Hah, Bioorganic & Medicinal Chemistry, 2011.
Antimicrobial and Antifungal Screening
Derivatives incorporating the methoxybenzamide group have been synthesized and screened for antimicrobial and antifungal activities, indicating the potential use of N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide in developing new antimicrobial agents N. Desai, K. M. Rajpara, V. V. Joshi, Medicinal Chemistry Research, 2013.
Antiviral Activity
N-Phenylbenzamide derivatives have shown promising anti-enterovirus 71 (EV 71) activities in vitro, suggesting that structurally related compounds like N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide could be explored for antiviral applications Xingyue Ji, Hui-qiang Wang, Lan-hu Hao, Wei-ying He, Rongmei Gao, Yanping Li, Yu-huan Li, Jian-Dong Jiang, Zhuo-rong Li, Molecules, 2013.
Antioxidant Agents
Amino-substituted benzamide derivatives have been investigated for their antioxidant capacity, demonstrating improved antioxidative properties relative to reference molecules. This suggests potential applications of N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide in developing antioxidant agents N. Perin, Petra Roškarić, Irena Sović, Ida Boček, K. Starčević, M. Hranjec, R. Vianello, Chemical Research in Toxicology, 2018.
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(16)7-8-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJMNMNXLROQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)









